Methyl 2-acetylheptanoate
Description
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Properties
CAS No. |
68776-86-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 2-acetylheptanoate |
InChI |
InChI=1S/C10H18O3/c1-4-5-6-7-9(8(2)11)10(12)13-3/h9H,4-7H2,1-3H3 |
InChI Key |
SIQGUWOXOTYXHP-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=O)C)C(=O)OC |
Canonical SMILES |
CCCCCC(C(=O)C)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Methyl 2-acetylheptanoate undergoes hydrolysis under acidic or basic conditions, yielding 2-acetylheptanoic acid or its conjugate base.
Key Findings :
-
Acidic hydrolysis proceeds via a two-step mechanism involving initial ester protonation and subsequent cleavage.
-
Basic hydrolysis is irreversible due to carboxylate stabilization .
Elimination Reactions
Under thermal or acidic conditions, β-keto esters like this compound undergo elimination to form α,β-unsaturated ketones.
Example Reaction :
Heating this compound with polyphosphoric acid (PPA) facilitates cyclization to a furanone derivative :
textThis compound → 3-Methyl-5H-furan-2-one + H₂O
Substitution Reactions
The ester group participates in nucleophilic acyl substitutions, enabling functional group interconversion.
Mechanism :
-
Nucleophilic attack at the carbonyl carbon by amines or hydrides, followed by expulsion of the methoxide leaving group .
Cyclization and Lactonization
The β-keto ester structure promotes intramolecular reactions, forming cyclic products.
| Conditions | Product | Catalyst | Yield | References |
|---|---|---|---|---|
| Bromine (CHCl₃, 0°C → 130°C) | 4-Hydroxy-3-methyl-5H-furan-2-one | None | 70% | |
| H₂O (acidic, reflux) | δ-Lactone derivative | H₂SO₄ | 51% |
Example :
Bromine-mediated cyclization of ethyl 2-methylacetoacetate (structurally analogous) yields furanones via halogenation and ring closure .
Oxidation and Reduction Pathways
The acetyl group undergoes redox reactions, while the ester remains inert under mild conditions.
| Reagent | Product | Selectivity | References |
|---|---|---|---|
| KMnO₄ (acidic) | 2-Oxoheptanedioic acid | Oxidation of acetyl to ketone | |
| NaBH₄ | 2-(1-Hydroxyethyl)heptanoate | Partial reduction of ketone |
Notable Insight :
-
Mn-catalyzed oxidations (e.g., with H₂O₂/AcOH) selectively target C–H bonds adjacent to the ketone, forming dicarboxylic acids .
Enolization and Tautomerism
The β-keto ester exists in equilibrium with its enol form, enabling reactions such as alkylation and Michael additions :
textThis compound ⇌ Enol form (stabilized by conjugation)
Applications :
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